AW-464

Oncology Cancer Pharmacology NCI-60

AW-464 (PMX464, NSC 706704) is the only benzothiazole-substituted quinol Trx/TrxR inhibitor that delivers irreversible covalent adduct formation with active-site thioredoxin cysteines, hypoxia-sensitizing activity via HIF-1α/VEGF modulation, and selective anti-proliferative effects on proliferating vs. quiescent endothelial cells. This validated probe also targets trypanothione metabolism in T. brucei (EC50 < 100 nM). For clean mechanistic dissection of thioredoxin-dependent redox signaling without glutathione pathway confounding, AW-464 outperforms gold-based or disulfide-based inhibitors. Purchase high-purity AW-464 to advance hypoxia-selective anticancer, antiangiogenic, and anti-trypanosomal research.

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
CAS No. 485842-97-5
Cat. No. B1678908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAW-464
CAS485842-97-5
SynonymsPMX 464
PMX-464
PMX464
Molecular FormulaC13H9NO2S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O
InChIInChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H
InChIKeySDYBYKXWYDVVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AW-464 (CAS 485842-97-5) Chemical Identity, Mechanism of Action, and Baseline Potency Profile


AW-464 (also designated PMX464 or NSC 706704) is a 4-benzothiazole-substituted quinol that functions as a thiol-reactive inhibitor of the thioredoxin (Trx) and thioredoxin reductase (TrxR) redox system [1][2]. Its electrophilic nature enables irreversible covalent binding to the active-site thiol groups of reduced thioredoxin, thereby disrupting cellular antioxidant defenses and redox signaling pathways central to cancer cell proliferation and survival [2]. AW-464 exhibits mean growth inhibition across the NCI-60 cancer cell line panel with a GI50 of 0.23 µM and inhibits rat TrxR with a mean IC50 of 6.5 µM in biochemical assays .

Why Generic TrxR Inhibitors Are Not Interchangeable with AW-464 in Research Applications


Although multiple compounds target the thioredoxin system—including gold complexes such as auranofin, nitroaromatic sulfones like Stattic and Tri-1, and disulfide-based agents like PX-12—their divergent chemical scaffolds, binding mechanisms, selectivity profiles, and off-target effects preclude simple substitution for AW-464 in experimental protocols [1]. AW-464 is a benzothiazole-substituted quinol that forms irreversible covalent adducts with thioredoxin thiol groups, distinguishing it from reversible or metal-dependent inhibitors and from disulfide-based inhibitors that exhibit distinct pharmacokinetic and toxicity profiles [2][3]. Furthermore, AW-464 demonstrates unique hypoxia-sensitizing and antiangiogenic activities mediated via HIF-1α/VEGF axis modulation that are not shared by alternative TrxR inhibitors [1][4]. Substituting AW-464 with auranofin, TRi-1, or other comparators without empirical validation would introduce uncontrolled experimental variables and potentially confound results.

Quantitative Evidence Guide: AW-464 (PMX464) Differentiating Potency, Selectivity, and Biological Activity Metrics


Sub-Micromolar Antiproliferative Potency Against NCI-60 Cancer Cell Lines

AW-464 demonstrates potent, broad-spectrum antiproliferative activity across the NCI-60 human tumor cell line panel, with a mean GI50 value of 0.23 µM . In direct cross-study comparison with TRi-1—another irreversible TrxR inhibitor—the mean IC50 of TRi-1 against the identical NCI-60 panel is 6.41 µM, representing an approximately 28-fold lower potency than AW-464 under comparable assay conditions . This substantial potency differential is critical for experimental design, particularly in dose-response studies requiring robust growth inhibition at lower compound concentrations.

Oncology Cancer Pharmacology NCI-60 Cell Proliferation GI50

Enhanced Cytotoxicity Under Hypoxic Conditions: A Unique HIF-1α/VEGF-Mediated Differentiation

AW-464 exhibits significantly enhanced cytotoxicity under hypoxic conditions (1% O2), a phenomenon not observed with other TrxR inhibitors such as auranofin or nitroaromatic sulfones [1]. In HT29 colorectal cancer cells, 48-hour hypoxic exposure sensitized cells to AW-464, resulting in greater growth inhibition at lower drug concentrations relative to normoxic conditions [1]. Furthermore, AW-464 prevented hypoxia-induced VEGF upregulation at subtoxic concentrations and paradoxically increased HIF-1α protein levels while simultaneously inhibiting its transcriptional activity and DNA binding—a mechanism that distinguishes AW-464 from other Trx inhibitors that either do not affect HIF-1α signaling or act through distinct pathways [2].

Hypoxia Angiogenesis VEGF HIF-1α Tumor Microenvironment

Selective Cytotoxicity: Tumor and Endothelial Cell Sensitivity with Fibroblast Resistance

AW-464 demonstrates a pronounced selectivity profile characterized by potent antiproliferative activity against tumor cell lines (IC50 ~0.5 µM) and proliferating endothelial cells, while normal fibroblasts exhibit marked resistance [1]. This differential sensitivity contrasts with the broader cytotoxicity profiles of many other TrxR inhibitors, including auranofin—which shows significant toxicity toward normal cells at therapeutic concentrations and is known to inhibit glutathione peroxidase and cause mitochondrial dysfunction in non-malignant tissues [2][3]. The fibroblast resistance observed with AW-464, coupled with its preferential activity against proliferating rather than quiescent endothelial cells, suggests a more favorable therapeutic index and reduced off-target toxicity in co-culture or in vivo models.

Selective Cytotoxicity Cancer-Selective Endothelial Cells Fibroblast Resistance Therapeutic Window

Trypanocidal Activity with Sub-100 nM Potency: Expanding Research Utility Beyond Oncology

AW-464 exhibits potent trypanocidal activity with EC50 values below 100 nM against Trypanosoma brucei, the causative agent of African sleeping sickness [1]. This activity is mechanistically distinct from its mammalian Trx/TrxR inhibition, as trypanosomes lack the thioredoxin system; instead, AW-464 targets the parasite-specific trypanothione (T(SH)2) metabolism pathway, binding T(SH)2 with a Kd of 430 nM in a 1:1 stoichiometry [1]. The EC50 <100 nM for T. brucei growth inhibition represents potency comparable to or exceeding that of established anti-trypanosomal agents and is not shared by other TrxR inhibitors such as auranofin or TRi-1, which lack activity against trypanothione-dependent pathways.

Trypanosomiasis Neglected Tropical Diseases Trypanothione Anti-Parasitic Drug Repurposing

Validated Research and Preclinical Application Scenarios for AW-464 (PMX464)


Hypoxia-Directed Cancer Drug Discovery: Screening for Synergy in Solid Tumor Models

AW-464 is optimally deployed in research programs investigating hypoxia-selective anticancer strategies, particularly in colorectal, renal, and breast cancer models [1]. Its enhanced cytotoxicity under low-oxygen conditions (1% O2) and ability to suppress VEGF production via HIF-1α pathway modulation make it a critical positive control or lead scaffold for developing agents that target the hypoxic tumor microenvironment [2]. Researchers studying antiangiogenic mechanisms or seeking to overcome hypoxia-induced therapy resistance should prioritize AW-464 over alternative TrxR inhibitors lacking this tumor microenvironment-specific activity.

Mechanistic Studies of Thioredoxin System Inhibition Without Glutathione Pathway Interference

Unlike auranofin and other gold-based TrxR inhibitors that also inhibit glutathione peroxidase and disrupt mitochondrial function in normal cells [1][2], AW-464 selectively targets the Trx/TrxR system with minimal collateral effects on the glutathione antioxidant axis [3]. This selectivity enables cleaner mechanistic dissection of thioredoxin-dependent redox signaling in apoptosis, NF-κB activation, and inflammatory pathways without confounding variables introduced by glutathione pathway inhibition. Studies requiring unambiguous attribution of phenotypes to Trx system inhibition should employ AW-464 rather than non-selective alternatives.

Neglected Tropical Disease Drug Discovery: Trypanothione Pathway Probe

AW-464 serves as a validated pharmacological probe for the trypanothione metabolism pathway in Trypanosoma brucei, with sub-100 nM EC50 potency and well-characterized binding kinetics (Kd = 430 nM for T(SH)2) [1]. This application extends beyond oncology into parasitology and global health research, where AW-464 can be used as a benchmark inhibitor for screening novel anti-trypanosomal agents, validating trypanothione synthetase or tryparedoxin peroxidase as drug targets, and investigating redox homeostasis in kinetoplastid parasites. No other TrxR inhibitor offers this dual mammalian/parasitic activity profile.

Cellular Redox Biology: Differentiating Proliferating vs. Quiescent Endothelial Cell Responses

The selective sensitivity of proliferating endothelial cells to AW-464 (IC50 ~0.5 µM), contrasted with the resistance of quiescent endothelial cells and normal fibroblasts [1], positions AW-464 as a unique tool for studying endothelial cell biology in the context of angiogenesis. Researchers investigating the differential redox requirements of activated versus resting endothelium, or seeking to validate antiangiogenic drug candidates without confounding antivascular toxicity, will find AW-464 preferable to broader-spectrum TrxR inhibitors that lack this discriminatory activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AW-464

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.